4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

HIV Protease Inhibitor Synthesis Process Chemistry Yield Optimization

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is the optimal chiral β-ketonitrile for HIV protease inhibitor API manufacturing. The stereospecific 4S configuration derived from L-phenylalanine retains >99% enantiomeric excess, delivering 79% yield—a 14-point advantage over alternative intermediates—and 45% lower cost vs. downstream chiral intermediates. Dual-designated as Lopinavir Impurity 5 and Ritonavir Impurity 14, a single procurement supports ANDA method validation for two drug products. Available at ≥98% HPLC purity from multiple commercial suppliers for rapid scale-up from laboratory to pilot plant.

Molecular Formula C₂₅H₂₄N₂O
Molecular Weight 368.5 g/mol
CAS No. 156732-12-6
Cat. No. B017435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
CAS156732-12-6
Synonyms(4S)-4-(N,N-Dibenzylamino)-5-phenyl-3-oxopentanenitrile;  (S)-4-(N,N-Dibenzylamino)-3-oxo-5-phenylpentanonitrile
Molecular FormulaC₂₅H₂₄N₂O
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
InChIKeyMYTIELGBBUTMMA-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) Procurement Guide: Chiral Intermediate and Reference Standard


4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is a chiral β-ketonitrile with the molecular formula C25H24N2O and a molecular weight of 368.47 g/mol . It is a white solid with a predicted melting point >110°C and a logP of 5.62, soluble in chloroform and dichloromethane . Its stereospecific 4S configuration, derived from L-phenylalanine, makes it a critical intermediate in the synthesis of HIV protease inhibitors, specifically Ritonavir and Lopinavir . It is also designated as Lopinavir Impurity 5 and Ritonavir Impurity 14, serving as a reference standard for analytical method development and quality control in pharmaceutical manufacturing .

Why Generic Substitution of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is Not Feasible


Generic substitution fails for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile due to the absolute requirement for stereochemical integrity and the presence of functional groups that dictate specific reactivity in the multi-step synthesis of HIV protease inhibitors [1]. The compound's chiral center at the C4 position, defined by the 4S configuration, is essential for the downstream stereochemistry of the final drug substance [2]. Alternative intermediates, such as those lacking the dibenzyl protecting groups or possessing a different oxidation state (e.g., the corresponding alcohol), necessitate different reaction conditions and purification steps, leading to variations in yield, purity, and regulatory compliance [3]. Furthermore, as a designated impurity reference standard, the compound's identity and purity must match pharmacopoeial specifications exactly, precluding substitution with similar but non-identical compounds .

Quantitative Comparative Evidence for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6)


Synthetic Yield Comparison: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile vs. Alternative Chiral Intermediate

In the synthesis of HIV protease inhibitors, 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is produced via condensation of N,N-dibenzyl-L-phenylalanine benzyl ester with acetonitrile using NaNH2 in THF. This method achieves a yield of approximately 79%, which is notably higher than the yield reported for the alternative synthetic intermediate (S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7), which is produced in a subsequent step with a yield of 65% from the same starting material .

HIV Protease Inhibitor Synthesis Process Chemistry Yield Optimization

Purity Grade Differentiation: 98% HPLC Purity vs. Standard 95% Purity for Ritonavir Intermediates

Commercially available 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is offered in two distinct purity grades: a standard 95% purity and a high-purity 98% grade suitable for use as a reference standard . The 98% HPLC purity grade provides a quantifiable advantage over the typical 95% purity level found in many Ritonavir and Lopinavir intermediates, which often meet only minimum specifications for early-stage synthesis .

Pharmaceutical Quality Control Reference Standards HPLC Purity

Regulatory Compliance: Dual Designation as Both Lopinavir Impurity 5 and Ritonavir Impurity 14

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is uniquely designated as both Lopinavir Impurity 5 and Ritonavir Impurity 14, a dual role not shared by most other chiral intermediates in the same synthetic pathway . This dual designation means it is a required reference standard for two different drug master files, increasing its procurement value compared to compounds with only a single impurity assignment.

Impurity Profiling Regulatory Compliance Pharmacopoeial Standards

Chiral Purity Maintenance: Optical Purity Retention in Multi-Step Synthesis

A key differentiation for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is its ability to be synthesized without significant deterioration of optical purity from the chiral starting material, L-phenylalanine. Patented methods for producing this keto nitrile derivative specifically claim the preservation of enantiomeric excess (>99% ee) from the starting amino acid, whereas alternative synthetic routes to related β-ketonitriles often report some degree of racemization under basic conditions [1].

Asymmetric Synthesis Chiral Purity Process Optimization

Commercial Availability and Lead Time: Multiple Global Suppliers vs. Single-Source Intermediates

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is commercially available from at least seven global suppliers with documented inventory, including Santa Cruz Biotechnology, Fluorochem, AKSci, ChemScene, and multiple Chinese vendors . In contrast, the subsequent intermediate (S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7) is primarily available through custom synthesis only, with limited or no ready-to-ship stock .

Supply Chain Security Procurement Lead Time

Cost Efficiency: Lower Price per Unit Mass Compared to Subsequent Chiral Intermediates

The price of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) from a major US supplier is approximately $330 for 50 mg ($6.60/mg) . In comparison, the next chiral intermediate in the synthetic sequence, (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (CAS 156732-15-9), is priced at approximately $480 for 50 mg ($9.60/mg) from a similar supplier, representing a 45% higher cost per unit mass .

Cost Analysis Procurement Economics Scale-Up

Optimal Application Scenarios for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6)


Large-Scale Manufacturing of HIV Protease Inhibitors (Ritonavir/Lopinavir)

Given its superior yield of 79% in the critical first step of the synthetic sequence , 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is the optimal choice for large-scale API manufacturing. The 14-percentage-point yield advantage over alternative intermediates translates to significant reductions in raw material consumption and production costs, justifying its selection for multi-kilogram campaigns.

Analytical Method Development and Validation for ANDA Submissions

With its dual designation as both Lopinavir Impurity 5 and Ritonavir Impurity 14 , and availability in a 98% HPLC purity grade , this compound is uniquely suited for analytical method development and validation in ANDA submissions. A single procurement supports method validation for two different drug products, reducing both cost and complexity for generic pharmaceutical manufacturers.

Process Chemistry Optimization and Scale-Up Studies

The compound's demonstrated retention of >99% enantiomeric excess from L-phenylalanine [1] makes it an ideal starting point for process chemistry optimization. Researchers can use this intermediate to develop robust, scalable processes without the confounding variable of chiral purity loss, thereby accelerating the transition from laboratory to pilot plant.

Cost-Sensitive Academic and Early-Stage Research

The 45% lower cost per milligram compared to downstream chiral intermediates makes 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile the preferred choice for academic labs and early-stage research where budgets are constrained. Its multiple commercial suppliers and ready availability further enhance its suitability for projects requiring rapid procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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